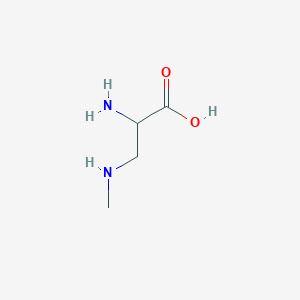

2-Amino-3-(methylamino)propanoic acid

Description

Contextualization as a Non-Proteinogenic Amino Acid in Research

2-Amino-3-(methylamino)propanoic acid, commonly known by the acronym BMAA, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the universal genetic code to build proteins. nih.govnih.gov BMAA is a derivative of the amino acid alanine (B10760859), featuring a methylamino group on its side chain. wikipedia.org Its unique structure and biological activity have made it a significant subject of scientific inquiry.

Produced by a wide range of organisms, including cyanobacteria, diatoms, and dinoflagellates, BMAA has been identified in diverse terrestrial and aquatic ecosystems globally. nih.govwikipedia.orgtandfonline.com The discovery that BMAA can be misincorporated into proteins in place of L-serine has been a pivotal point in research, suggesting a potential mechanism by which it could disrupt normal cellular function. wikipedia.org This misincorporation could lead to protein misfolding and aggregation, which are characteristic features of several neurodegenerative diseases. wikipedia.org The role of BMAA as a potential environmental factor in the etiology of such diseases has fueled extensive research into its biosynthesis, distribution, and biological effects. nih.gov

Historical Trajectories of Academic Interest in BMAA, particularly in Neurotoxicology

The scientific focus on BMAA originated from investigations into the high incidence of a neurodegenerative disease complex, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), among the Chamorro people of Guam. nih.govnih.gov Initial research in the mid-20th century explored potential environmental causes for this neurological disorder. neurology.org BMAA was first isolated from the seeds of cycad trees (Cycas micronesica), a traditional food source for the Chamorro people, in 1967. nih.govrsc.org

Early studies investigated the link between the consumption of flour made from these cycad seeds and ALS/PDC. neurology.org While initial findings suggested that traditional processing methods removed a significant amount of BMAA, the hypothesis of its involvement in the disease persisted. neurology.org A crucial development in the historical trajectory of BMAA research was the discovery that BMAA is not produced by the cycad plant itself, but by symbiotic cyanobacteria of the genus Nostoc residing in its roots. nih.gov This finding broadened the scope of research beyond cycads to cyanobacteria as a widespread potential source of BMAA. tandfonline.comnih.gov

Subsequent research in the early 2000s demonstrated that BMAA is produced by a vast array of cyanobacteria species found in various environments. nih.gov This ubiquity, combined with evidence of its bioaccumulation in food webs, reignited interest in BMAA as a potential global environmental neurotoxin. pnas.orgmiami.edu The focus of neurotoxicological research has since been on elucidating the mechanisms through which BMAA may exert its toxic effects on the nervous system. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292415 | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma MSDS] | |

| Record name | 3-(Methylamino)-(DL)-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16676-91-8 | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-methylaminopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYLAMINO)-(DL)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Profile of Bmaa

The fundamental chemical properties of 2-Amino-3-(methylamino)propanoic acid are summarized in the interactive table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-Amino-3-(methylamino)propanoic acid | nih.govwikipedia.org |

| CAS Number | 15920-93-1 | nih.govwikipedia.org |

| Chemical Formula | C4H10N2O2 | nih.govwikipedia.org |

| Molecular Weight | 118.136 g·mol−1 | wikipedia.org |

| Structure | CNCC@@HN | wikipedia.org |

Synthetic Approaches and Derivatives for 2 Amino 3 Methylamino Propanoic Acid Research

Chemical Synthesis Pathways for 2-Amino-3-(methylamino)propanoic acid

The synthesis of this compound (BMAA) can be approached through various chemical routes, starting from different precursor molecules. These methods are designed to construct the characteristic diaminopropanoic acid backbone and introduce the N-methyl group.

One documented method involves a multi-step process starting from L-carbobenzoxy asparagine. google.com This pathway leverages established organic reactions to build the target molecule. The key steps are outlined below:

Hofmann Degradation : L-carbobenzoxy asparagine undergoes a Hofmann degradation reaction using iodobenzene (B50100) diacetate. This reaction removes one carbon atom, converting the asparagine derivative into a 2,3-diaminopropionic acid intermediate. google.com

Reductive Amination (Benzyl Protection) : The resulting diaminopropionic acid is treated with benzaldehyde (B42025) in a reductive amination reaction. This step introduces a benzyl (B1604629) protective group onto one of the amino groups. google.com

Reductive Amination (Methylation) : A subsequent reductive amination with a formaldehyde (B43269) solution introduces the required methyl group to the unprotected nitrogen. google.com

Deprotection : The final step involves catalytic hydrogenation using a palladium-carbon catalyst. This simultaneously removes the benzyl and carbobenzoxyl protective groups, yielding the free amino acid, BMAA. google.com

Acidification : The final product is then acidified with hydrochloric acid to produce L-BMAA hydrochloride. google.com This entire process is notable for not requiring purification of intermediates between steps, achieving a total yield of over 50%. google.com

Another synthetic approach starts from 2-acetamidoacrylic acid. In this method, the starting material is stirred with a 40% aqueous solution of methylamine (B109427). prepchem.com The methylamine adds across the double bond to yield 2-acetylamino-3-(methylamino)propanoic acid. prepchem.com Subsequent hydrolysis of the acetyl group would yield BMAA.

Table 1: Overview of a Synthesis Pathway for L-BMAA Hydrochloride

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | L-carbobenzoxy asparagine | Iodobenzene diacetate | 2,3-diaminopropionic acid derivative | Hofmann degradation to shorten carbon chain. google.com |

| 2 | Product from Step 1 | Benzaldehyde, Sodium borohydride (B1222165) | Benzyl-protected intermediate | Introduction of a protective group. google.com |

| 3 | Product from Step 2 | Formaldehyde, Sodium borohydride | Methyl-substituted derivative | Introduction of the N-methyl group. google.com |

| 4 | Product from Step 3 | Palladium on carbon, Hydrogen gas | Free L-BMAA | Removal of protective groups. google.com |

Esterification of Related Acids

Esterification is a fundamental reaction in organic synthesis, often employed to protect carboxylic acid functional groups during other chemical transformations. In the context of synthesizing BMAA or its derivatives, an ester group can serve as a temporary modification to prevent the carboxylic acid from participating in unwanted side reactions.

A typical esterification, such as a Fischer esterification, involves reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com For a precursor to BMAA, this would convert the carboxyl group (-COOH) into an ester (e.g., -COOCH₃). This protecting group is generally stable under neutral or acidic conditions but can be easily removed at the end of the synthesis by hydrolysis with a base or acid to regenerate the carboxylic acid. youtube.com While direct esterification of BMAA itself is not a primary synthesis step, the esterification of its precursors is a key strategy in multi-step synthetic plans to ensure the specific modification of other parts of the molecule, such as the amino groups.

Chiral Synthesis Methodologies

Producing a specific stereoisomer of BMAA, typically the L-isomer which is found in nature, requires chiral synthesis strategies. wikipedia.org These methods ensure that the final product has the desired three-dimensional arrangement at its chiral center.

One effective approach is to use a chiral starting material. The synthesis beginning with L-carbobenzoxy asparagine is an example of a chiral synthesis because the stereochemistry of the starting L-amino acid is retained throughout the reaction sequence, leading to the formation of L-BMAA. google.com

Enzymatic synthesis represents another powerful tool for achieving high stereoselectivity. rsc.org Enzymes such as lactate (B86563) dehydrogenases and D-amino acid transaminases are used for the asymmetric synthesis of various chiral amino acids from prochiral precursors. rsc.orgresearchgate.net For example, a transaminase could be used to asymmetrically transfer an amino group to a suitable keto-acid precursor, establishing the desired stereocenter. While specific enzymatic routes for BMAA are not as commonly documented as for other amino acids, these biocatalytic methods offer a promising avenue for producing enantiomerically pure BMAA. rsc.org

Incorporation of this compound into Peptides

The deliberate incorporation of non-proteinogenic amino acids like BMAA into peptide chains is a key technique for creating novel peptides with unique structures and properties. This is achieved using established methods of peptide synthesis, where BMAA is treated as a specialized building block. Research has shown that BMAA can be incorporated into proteins during synthesis. nih.gov

Conventional Peptide Coupling Methods (C to N direction)

The standard method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), which builds the peptide chain in the C-terminus to N-terminus direction. nih.gov This process involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. nih.gov

The general cycle for adding each amino acid, including a protected BMAA residue, is as follows:

Deprotection : The N-terminus of the resin-bound amino acid is protected by a temporary group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, typically piperidine, to expose a free amino group. masterorganicchemistry.com

Coupling : The next amino acid (e.g., Fmoc-BMAA-OH, with its side chain also protected if necessary) is activated and added. Activation of its carboxyl group is achieved using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salt-based reagents like HBTU, HATU, and PyBOP. bachem.comsigmaaldrich.com These reagents facilitate the formation of a peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound chain. bachem.com

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide. nih.gov

This cycle is repeated for each amino acid until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin support, and all protecting groups are removed. masterorganicchemistry.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent | Full Name | Type | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | One of the original coupling reagents; its byproduct can be difficult to remove. nih.gov |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | Aminium Salt | Widely used, efficient, and generates HOBt as a byproduct. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, useful for difficult couplings due to the formation of OAt esters. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective coupling reagent, particularly for preventing racemization. sigmaaldrich.com |

Synthesis of Tri-, Penta-, and Heptapeptides Containing BMAA Residues

The synthesis of specific oligopeptides such as tripeptides, pentapeptides, or heptapeptides containing BMAA residues follows the iterative logic of Solid-Phase Peptide Synthesis (SPPS). The strategy remains the same regardless of the peptide length, simply requiring more cycles of deprotection and coupling.

For example, to synthesize a hypothetical tripeptide, Glycyl-BMAA-Alanine (Gly-BMAA-Ala), the process would be:

An alanine (B10760859) residue, protected with an Fmoc group at its N-terminus, is first attached to the solid-phase resin via its C-terminus.

The Fmoc group on alanine is removed.

An appropriately protected BMAA molecule (e.g., Fmoc-BMAA(Boc)-OH, where the side-chain amino group is protected by a Boc group) is activated and coupled to the alanine on the resin.

The Fmoc group on the newly added BMAA is removed.

Fmoc-protected glycine (B1666218) is then activated and coupled to the BMAA residue.

Finally, the N-terminal Fmoc group on glycine is removed, and the entire tripeptide is cleaved from the resin, along with the removal of the Boc side-chain protection on BMAA.

This same procedure can be extended to create longer peptides. A pentapeptide would require four coupling cycles after the initial amino acid is attached to the resin, and a heptapeptide (B1575542) would require six. The key is the repetitive and controlled nature of the SPPS cycle, which allows for the precise assembly of a defined sequence containing BMAA or other non-proteinogenic amino acids. While BMAA is found in naturally occurring peptides like paenilamicins, the synthetic construction of such peptides or their analogues relies on these well-established chemical methods. frontiersin.orgnih.gov

Synthesis of Isotopic and Radiolabeled Analogues for Research

The synthesis of isotopically labeled versions of BMAA is essential for a variety of research applications, including metabolic tracing, protein incorporation studies, and quantification in complex biological samples using mass spectrometry. Common isotopes used include stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D), and radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H).

A versatile method for producing ¹³C-methyl-labeled amino acids involves palladium-catalyzed C(sp³)–H functionalization. nih.govrsc.org This strategy can be adapted for BMAA. A precursor molecule that already contains the core amino acid structure but lacks the N-methyl group could be methylated using an isotopically labeled methyl source, such as ¹³C-iodomethane. nih.gov This introduces the ¹³C-label specifically at the methyl position, creating a heavier version of BMAA that can be distinguished by a mass spectrometer.

For radiolabeling, a similar approach is used but with radioactive precursors. For instance, using [¹⁴C]-formaldehyde or [³H]-sodium borohydride during the reductive amination step of a synthetic pathway would introduce ¹⁴C or ³H into the BMAA molecule, respectively. These radiolabeled analogues are invaluable for uptake and competition assays, allowing researchers to track the movement and binding of BMAA in biological systems with high sensitivity. mdpi.com The synthesis of these labeled compounds follows the same chemical principles as their non-labeled counterparts, with the critical substitution of a standard reagent for its isotopically enriched version at a specific step in the synthesis.

Stable Isotope Labeling for Pharmacokinetic Studies (e.g., [15N]-BMAA)

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, are fundamental to understanding the biological behavior of BMAA. The use of stable isotope-labeled BMAA, such as with nitrogen-15 (B135050) ([¹⁵N]), allows researchers to trace the molecule within a biological system without the complications of radioactivity. nih.govemory.edu While direct synthesis routes for [¹⁵N]-BMAA are not extensively detailed in publicly available literature, established methods for the synthesis of other ¹⁵N-labeled amino acids provide a clear framework for its potential production. tandfonline.comnih.govbsb-muenchen.denih.govthieme-connect.com

These methods generally involve the incorporation of a ¹⁵N source, such as [¹⁵N]ammonium chloride or ¹⁵N-phthalimide, into a precursor molecule that can then be converted to the desired amino acid. tandfonline.combsb-muenchen.de Both enzymatic and chemical synthesis strategies are viable.

Enzymatic Synthesis: Stereospecific enzymatic methods offer an efficient route for producing L-amino acids. tandfonline.comnih.gov These processes often utilize NAD-dependent amino acid dehydrogenases. For instance, L-[¹⁵N]serine, L-[¹⁵N]methionine, and L-[¹⁵N]glutamic acid have been synthesized from their corresponding α-ketoacids using bacterial amino acid dehydrogenases with [¹⁵N]ammonium chloride as the nitrogen source. tandfonline.comnih.gov A coupled enzymatic system can also be employed, where ¹⁵N-labeled L-glutamate is first generated and then serves as an amine donor to an appropriate α-keto acid. nih.gov

Chemical Synthesis: Chemical methods provide an alternative for producing ¹⁵N-labeled amino acids. One such method involves using a ¹⁵N-labeled phthalimide (B116566) as a key intermediate, which is then coupled with a hydroxy acid derivative under Mitsunobu conditions. bsb-muenchen.dethieme-connect.com Another approach reports a nitrogen replacement process where the ¹⁵N atom from glycine-¹⁵N is directly incorporated into anilines, showcasing the versatility of chemical synthesis in isotope labeling. rsc.org

The table below summarizes general approaches for the synthesis of ¹⁵N-labeled amino acids, which could be adapted for the production of [¹⁵N]-BMAA.

| Synthesis Method | ¹⁵N Source | Key Intermediates/Reagents | General Yield | Reference(s) |

| Enzymatic Reductive Amination | [¹⁵N]Ammonium Chloride | α-ketoacid precursor, Amino Acid Dehydrogenase (e.g., AlaDH, LeuDH), NADH | High | tandfonline.comnih.gov |

| Coupled Enzymatic System | [¹⁵N]Ammonium Sulfate | α-ketoglutarate, Glutamate (B1630785) Dehydrogenase, Branched-chain amino acid aminotransferase | 70-80% | nih.gov |

| Chemical Synthesis (Mitsunobu) | [¹⁵N]Ammonium Salt | ¹⁵N-Phthalimide, Hydroxy acid derivative, DEAD, Ph₃P | Moderate to Good | bsb-muenchen.dethieme-connect.com |

Radiolabeling for Positron Emission Tomography (PET) Imaging (e.g., [18F]-FAMP, [18F]-MeFAMP)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can visualize and quantify metabolic processes. Radiolabeling of BMAA analogs with positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]), allows for non-invasive studies of their distribution and transport in the brain. tandfonline.com While direct radiolabeling of BMAA for PET is not common, fluorinated analogues of other amino acids have been developed and studied extensively. Two such examples are 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]-FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]-MeFAMP), which are analogues of α-aminoisobutyric acid. tandfonline.comnih.gov

The radiosynthesis of these compounds is typically achieved through no-carrier-added nucleophilic substitution. tandfonline.comnih.gov This process involves the preparation of a precursor molecule, often a cyclic sulfamidate, which then reacts with [¹⁸F]fluoride. This method has been shown to produce high yields and high radiochemical purity for both [¹⁸F]-FAMP and [¹⁸F]-MeFAMP. tandfonline.comnih.gov

Research has shown that both [¹⁸F]-FAMP and [¹⁸F]-MeFAMP are taken up by the type A amino acid transport system. tandfonline.com In studies using a rat gliosarcoma model, [¹⁸F]-MeFAMP demonstrated a significantly higher tumor to normal brain ratio compared to [¹⁸F]-FAMP, suggesting its potential as a promising PET imaging agent for brain tumors. tandfonline.com

The following table summarizes the key characteristics of the radiosynthesis of [¹⁸F]-FAMP and [¹⁸F]-MeFAMP.

| Radiotracer | Precursor | Synthesis Method | Decay-Corrected Yield | Radiochemical Purity | Reference(s) |

| [¹⁸F]-FAMP | Cyclic Sulfamidate | No-carrier-added nucleophilic substitution | >78% | >99% | tandfonline.comnih.gov |

| [¹⁸F]-MeFAMP | Cyclic Sulfamidate | No-carrier-added nucleophilic substitution | >78% | >99% | tandfonline.comnih.gov |

Synthesis and Study of this compound Derivatives for Mechanism Elucidation

To understand the neurotoxic mechanisms of BMAA, researchers synthesize and study various derivatives. A primary hypothesis for BMAA's toxicity is its action as an excitotoxin, primarily through its interaction with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov Therefore, the synthesis of derivatives that can act as agonists or antagonists at these receptors is a key strategy for elucidating the precise molecular interactions of BMAA.

The design and synthesis of antagonists for NMDA and AMPA receptors are active areas of research for the potential treatment of various neurological disorders. emory.edunih.govbohrium.com While these antagonists are not typically synthesized directly from BMAA, the principles behind their design and their structure-activity relationships provide valuable insights into the types of modifications that could be applied to BMAA to probe its receptor interactions.

For instance, the synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines has led to the identification of potent NMDA receptor antagonists. nih.gov Similarly, novel propanolamine (B44665) and amide-based derivatives have been developed as selective antagonists for the NR1/NR2B subunit of the NMDA receptor. emory.edu In the realm of AMPA receptors, research has focused on developing noncompetitive antagonists that are dependent on transmembrane AMPA receptor regulatory proteins (TARPs), which could offer a more targeted approach to modulating receptor activity. bohrium.com

By synthesizing BMAA derivatives that incorporate structural features known to influence binding at NMDA and AMPA receptors, researchers can systematically investigate which parts of the BMAA molecule are critical for its neurotoxic effects. These studies can help to confirm whether BMAA's excitotoxicity is the primary driver of its pathological effects and can guide the development of potential therapeutic interventions.

Analytical Methodologies for the Detection and Quantification of 2 Amino 3 Methylamino Propanoic Acid

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate analysis of BMAA is highly dependent on the initial sample preparation and extraction procedures. These steps are crucial for isolating BMAA from complex matrices and separating it into its different forms.

Extraction from Biological Tissues and Fluids

The extraction of BMAA from diverse biological materials, such as cyanobacteria, shellfish, and cycad seeds, is a foundational step in its analysis. rsc.orgnih.govresearchgate.net A common approach involves using hydrochloric acid (HCl) or trichloroacetic acid (TCA) to release the amino acid from the sample matrix. nih.govnih.gov For instance, studies have successfully extracted BMAA from cyanobacteria and diatoms by employing various extraction protocols, highlighting the need for method validation to ensure efficiency and avoid discrepancies in reported concentrations. nih.govresearchgate.netdiva-portal.org

The extraction efficiency can be influenced by the sample-to-solvent ratio, known as the extraction ratio (ER). Research on phytoplankton and mollusk samples has shown that optimal ERs are necessary for achieving satisfactory recoveries. For total soluble BMAA in phytoplankton, an ER of 1:100 is recommended, while for the precipitated bound form, a ratio of 1:500 is more suitable. In mollusks, an ER of 1:50 is suggested for the total soluble form. proquest.comnih.gov Solid-phase extraction (SPE) is often used as a purification step after initial extraction to remove interfering compounds. proquest.comnih.gov

Protein Precipitation and Fractionation (Free, Soluble Bound, Precipitated Bound BMAA)

BMAA can exist in biological samples in both a free form and associated with or bound to proteins. researchgate.netresearchgate.net To accurately quantify the total amount of BMAA, it is essential to differentiate and analyze these various fractions. The common analytical procedure involves separating the sample into a free form, a soluble-bound form, and a precipitated-bound form of BMAA. nih.gov

Protein precipitation is a key technique to achieve this fractionation. abcam.com Trichloroacetic acid (TCA) is a widely used and effective precipitating agent. sigmaaldrich.com The process typically involves adding TCA to the sample extract to precipitate the proteins. researchgate.netsigmaaldrich.com The supernatant then contains the free BMAA and soluble-bound forms, while the pellet contains the precipitated, protein-bound BMAA. nih.gov

To analyze the total BMAA concentration, an acid hydrolysis step is required to break the peptide bonds and release the bound BMAA from the protein fractions. rsc.orgrsc.orgresearchgate.net This is commonly achieved by heating the sample with 6 M hydrochloric acid (HCl). nih.govresearchgate.net For example, the TCA protein precipitation method, followed by acid hydrolysis, has been validated for extracting both free and protein-bound BMAA from cyanobacterial matrices. nih.govresearchgate.net Some methods also utilize acetone (B3395972) precipitation, where cold acetone is added to the extract to precipitate proteins, which can then be separated by centrifugation. sigmaaldrich.comnih.gov

| Fraction | Extraction/Separation Method | Key Procedural Step | Reference |

|---|---|---|---|

| Free BMAA | Trichloroacetic Acid (TCA) Extraction | Extraction with 0.1 M TCA. | nih.govnih.gov |

| Total Soluble BMAA (Free + Soluble Bound) | Acid Hydrolysis of Supernatant | HCl hydrolysis of the supernatant from TCA precipitation. | nih.gov |

| Precipitated Bound BMAA | Acid Hydrolysis of Pellet | HCl hydrolysis of the pellet from TCA precipitation. | nih.gov |

| Total BMAA | Acid Hydrolysis of Whole Sample | Hydrolysis with 6 M HCl to release all forms of BMAA. | rsc.orgnih.gov |

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate BMAA from other amino acids and potential isomers before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is one of the techniques used for the analysis of BMAA. rsc.org This method typically requires a derivatization step to increase the volatility of the amino acid, making it suitable for gas chromatography. While it has been used in some studies, leading to reports of high BMAA concentrations, its selectivity has been questioned. plos.org Comparative studies have suggested that GC-MS may be less selective than other methods like LC-MS/MS, potentially leading to overestimation of BMAA concentrations in certain samples. plos.org

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is currently considered the most reliable and widely used analytical technique for BMAA analysis due to its high selectivity and sensitivity. rsc.orgnih.govresearchgate.net This method can distinguish BMAA from its structural isomers, such as 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA), which is crucial for accurate identification and quantification. nih.govnih.gov

Two main LC approaches are used for BMAA analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating small, polar molecules like BMAA without the need for derivatization. rsc.orgproquest.comrsc.org The direct analysis of the native compound simplifies sample preparation. rsc.orgrsc.org HILIC-MS/MS methods have been developed and validated for the analysis of BMAA in various samples, including cycad seeds and cyanobacteria. rsc.org The use of an internal standard, such as deuterium-labeled BMAA, is recommended to ensure accurate quantification. rsc.orgnih.gov

Reversed-Phase Liquid Chromatography (RPLC): When using RPLC, a pre-column derivatization step is generally required to increase the hydrophobicity of BMAA, allowing for better retention and separation on the column. rsc.orgmdpi.com The most common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govresearchgate.netmdpi.com This method has been validated for the analysis of both free and protein-bound BMAA in cyanobacteria. nih.govresearchgate.net

Studies comparing HILIC and RPLC-AQC methods have found that the quantitative results can differ depending on the sample matrix. For instance, in diatom and mollusk samples, the concentrations of BMAA determined by the HILIC method were found to be higher than those determined by the AQC derivatization method. proquest.com

| Parameter | Value/Range | Matrix | Reference |

|---|---|---|---|

| Accuracy (Recovery) | 95% to 109% | Cyanobacteria, Muscle Tissue | rsc.org |

| Relative Standard Deviation | 1% to 6% | Cyanobacteria, Muscle Tissue | rsc.org |

| Limit of Detection (LOD) | <1 µg g⁻¹ (free BMAA) | Tissue | rsc.org |

| Limit of Detection (LOD) | <4 µg g⁻¹ (total BMAA) | Tissue | rsc.org |

| Instrument Limit of Detection | 0.5 pg on column | Cyanobacteria | nih.gov |

| Method Limit of Detection | 0.1 µg/g dry weight | Cyanobacteria | nih.gov |

Reversed-Phase HPLC with Fluorescence Detection

Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is another method used for BMAA quantification. nih.govplos.org Since BMAA is not naturally fluorescent, this technique requires a pre-column derivatization step with a fluorescent tag, such as AQC. nih.govresearchgate.net

The method involves extraction of free BMAA with TCA or total BMAA via acid hydrolysis, followed by derivatization and then separation on a reversed-phase column. nih.gov While this method can be effective and low-cost, its selectivity has been a point of concern. nih.govplos.org Comparative studies have shown that HPLC-FD can sometimes overestimate BMAA concentrations in complex samples like cyanobacteria when compared to more selective LC-MS/MS methods. plos.org This discrepancy is often attributed to the potential for other compounds in the matrix to be derivatized and co-elute with BMAA, causing interference. plos.org Despite this, HPLC-FD methods have been developed and optimized, for example, by using methanol (B129727) as an alternative to acetonitrile (B52724) in the mobile phase, proving efficient for routine monitoring in certain contexts. nih.gov

| Parameter | Value/Range | Methodology | Reference |

|---|---|---|---|

| Limit of Detection | 0.35 - 0.75 pg injected | AQC Derivatization, Methanol Mobile Phase | nih.gov |

| Limit of Quantification | 1.10 - 2.55 pg injected | AQC Derivatization, Methanol Mobile Phase | nih.gov |

| Linear Range | Up to 850 pmol | AQC Derivatization, Methanol Mobile Phase | nih.gov |

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino acids, including BMAA. nih.gov This method offers high separation efficiency, short analysis times, and requires minimal sample volumes. nih.govcreative-proteomics.com CE separates molecules based on their charge-to-hydrodynamic ratio in an electric field, making it well-suited for the analysis of charged molecules like amino acids. mdpi.com

Different detection methods can be coupled with CE for BMAA analysis. Capillary Electrophoresis with Ultraviolet Detection (CE-UV) is one approach, though the intrinsic UV absorption of some amino acids can be weak. creative-proteomics.com To address this, derivatization agents that introduce a chromophore are often used to enhance sensitivity. creative-proteomics.com Capillary Electrophoresis-Mass Spectrometry (CE-MS) provides high sensitivity and accuracy for both qualitative and quantitative analysis of amino acids. creative-proteomics.com Another variant, Capillary Electrophoresis-Electrochemical Detection (CE-EC), allows for the direct detection of underivatized amino acids and is noted for its selectivity and cost-effectiveness. creative-proteomics.com For even higher sensitivity, Capillary Electrophoresis-Laser-Induced Fluorescence (CE-LIF) can be employed, which requires derivatizing the amino acids with a fluorescent tag. creative-proteomics.com

The development of new analytical methods for BMAA is crucial due to the limitations of existing techniques. nih.gov While methods like ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) after derivatization have been validated, discrepancies in results between different analytical approaches highlight the need for continued research and development of robust analytical methods like CE. nih.gov

Spectroscopic and Immunochemical Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and quantification of molecules, including BMAA. nih.gov A significant advantage of ¹H NMR is its ability to identify and quantify BMAA without the need for derivatization, which can streamline sample preparation. nih.gov This non-destructive technique can be used to monitor and confirm the presence of BMAA in environmental and biological samples. nih.gov

Research has demonstrated the development and validation of a ¹H NMR method for determining BMAA in aqueous environmental samples. nih.gov This method involved solid-phase extraction (SPE) for sample cleanup, followed by ¹H NMR analysis. nih.gov The lower limit of quantification (LLOQ) was reported to be 5 µg/mL, with good inter- and intra-assay precision. nih.gov

NMR has also been employed to study the metabolic effects of BMAA. For instance, high-resolution magic angle spinning (HRMAS) NMR has been used to investigate the metabolic profile of zebrafish embryos exposed to BMAA, revealing dose-dependent effects on various metabolic pathways. nih.gov This non-invasive metabolomics approach has provided insights into the multifaceted toxicity of BMAA. nih.gov Furthermore, two-dimensional NMR techniques, such as chemical exchange spectroscopy (EXSY), have been used to study the chemical equilibria between BMAA and its carbamate adducts, as well as its interactions with divalent metal ions. researchgate.net

However, the sensitivity of NMR can be a limitation for detecting low concentrations of BMAA. One study reported that no BMAA was detected in cyanobacterial samples using ¹H-NMR, which had a limit of detection of 5 mg/L. nih.gov This highlights that while NMR is a highly selective method, its sensitivity may not be sufficient for all applications, especially when compared to techniques like LC-MS/MS. nih.gov

The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that has been developed for the quantitative and qualitative screening of BMAA, particularly in water samples. goldstandarddiagnostics.comeurofins-technologies.com This technique is based on the principle of direct competitive ELISA, where BMAA in a sample competes with a BMAA-horseradish peroxidase (HRP) analog for binding sites on specific rabbit anti-BMAA antibodies. eurofins-technologies.comnih.gov The resulting antibody-antigen complexes are then captured on a microtiter plate coated with a secondary antibody. goldstandarddiagnostics.comeurofins-technologies.com The addition of a substrate solution generates a color signal that is inversely proportional to the concentration of BMAA in the sample. goldstandarddiagnostics.comnih.gov

Commercial ELISA kits have been made available for the rapid and relatively inexpensive screening of BMAA. nih.govplos.org These kits offer a test sensitivity with a limit of quantitation around 4 ng/mL and can be performed in approximately 2 hours. eurofins-technologies.com The assay is designed for research use only and provides screening results that should be confirmed by an alternative method for any regulatory action. eurofins-technologies.com

However, studies evaluating the performance of these commercial ELISA kits have raised concerns about their suitability for screening surface waters. nih.govplos.orgnih.gov One study found that the recovery of spiked samples was often higher than 100%, with some recoveries exceeding 400%. nih.govplos.org Furthermore, the ELISA often produced a positive signal for samples in which BMAA was not detectable by the more selective method of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.org These findings suggest that the ELISA kit, in its evaluated state, may not be suitable for reliably screening surface waters for BMAA due to issues with accuracy and potential false positives. nih.govplos.org

Table 1: Comparison of BMAA Concentrations in Unspiked Water Samples Determined by ELISA and LC-MS/MS

| Sample Type | ELISA Result (µg/L) | LC-MS/MS Result |

|---|---|---|

| Filtered lake water with cyanobacterial bloom (Sample 9) | >200 | Not Detected |

| Filtered lake water with cyanobacterial bloom (Sample 10) | >200 | Not Detected |

| Tap water | Positive | Not Detected |

| Humic acid solutions | Positive | Not Detected |

Data sourced from a study evaluating a commercial BMAA ELISA kit. nih.govplos.org

Derivatization Strategies for Enhanced Detection and Specificity

Derivatization is a crucial step in the analysis of BMAA, particularly for chromatographic methods. It involves chemically modifying the analyte to improve its properties for separation and detection. researchgate.net For BMAA, derivatization is often employed to increase its molecular mass and hydrophobicity, which enhances its retention on reversed-phase liquid chromatography (RPLC) columns and improves ionization efficiency for mass spectrometry detection. researchgate.net

Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common strategy in BMAA analysis. researchgate.netnih.gov These reagents react with the primary and secondary amino groups of BMAA, attaching a fluorescent or UV-active tag that facilitates detection. thermofisher.comjascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC)

FMOC has been utilized in a pre-column derivatization method for the analysis of BMAA in various matrices, including growth medium, mammal tissues, and cycad seeds. nih.govresearchgate.net The reaction with FMOC forms a stable, fluorescent derivative of BMAA that can be readily detected by liquid chromatography with fluorescence detection (LC-FLD) or mass spectrometry. researchgate.net Research has shown that FMOC derivatization can be optimized for the sensitive determination of BMAA and its isomers in surface waters, coupled with ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). nih.gov One study found FMOC to be a more suitable derivatization reagent than AQC for BGA samples due to fewer co-extraction problems. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC is another widely used pre-column derivatization reagent for amino acids, including BMAA. researchgate.netthermofisher.com It reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com The AQC derivatization method has been validated for the extraction and analysis of both free and protein-bound BMAA from cyanobacterial matrices using LC-MS/MS. nih.gov This derivatization allows for the use of common C18 stationary phases in chromatography and generally leads to greater sensitivity and detectability. researchgate.netnih.gov A rapid HPLC method using AQC derivatization has been developed for the fluorescence detection of BMAA in cyanobacteria, significantly reducing the analysis time. epa.gov However, some studies have noted that co-extraction issues in certain sample matrices can affect detection when using the AQC reagent. researchgate.net

Table 2: Overview of Pre-column Derivatization Reagents for BMAA Analysis

| Derivatization Reagent | Abbreviation | Common Detection Method | Key Features |

|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate | FMOC | LC-FLD, LC-MS | Forms stable, fluorescent derivatives; suitable for complex matrices. nih.govresearchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | LC-FLD, LC-MS/MS | Reacts with primary and secondary amines; enhances sensitivity and allows for C18 chromatography. thermofisher.comresearchgate.netnih.gov |

Acylation with fluoroacyl anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), represents another derivatization strategy for BMAA analysis, particularly for gas chromatography-mass spectrometry (GC-MS). This approach involves the reaction of the analyte with the anhydride to form a volatile derivative suitable for GC separation. While the provided search results primarily focus on LC-based methods and derivatization with FMOC and AQC, the principle of acylation is a well-established technique in analytical chemistry for modifying polar functional groups to increase volatility for GC analysis. The use of fluoroacyl anhydrides like PFPA introduces fluorine atoms into the derivative, which can enhance its detectability by electron capture detection (ECD) or provide characteristic mass spectral fragmentation patterns for MS detection. Although specific research findings on the application of PFPA for BMAA analysis were not prominent in the provided search results, it remains a relevant chemical derivatization strategy within the broader context of amino acid analysis.

Other Derivatizing Reagents (e.g., Ethyl Chloroformate)

Beyond the more common derivatizing agents, ethyl chloroformate (ECF) has been utilized for the analysis of 2-Amino-3-(methylamino)propanoic acid (BMAA), particularly for detection by gas chromatography-mass spectrometry (GC-MS). nih.govacs.org Derivatization is a necessary step in this context, as it converts the non-polar, non-volatile BMAA into a volatile compound suitable for GC analysis. nih.govacs.org

The ECF derivatization process is noted for its ability to react with both the amino and carboxylic acid groups of the amino acid. nih.gov A significant advantage of using ECF is that the reaction can proceed in an aqueous medium, which simplifies sample preparation by not requiring the complete removal of water before or during the reaction. core.ac.ukcore.ac.uknih.gov This characteristic improves the reproducibility of the method when handling large batches of samples. core.ac.uk The derivatization procedure typically involves treating the sample with a mixture of ethanol (B145695) and pyridine, followed by the addition of ECF. The resulting derivatives are then extracted using a solvent like dichloromethane (B109758) or n-hexane for subsequent GC-MS analysis. core.ac.ukresearchgate.net Researchers have optimized and validated ECF-based methods for the comprehensive analysis of various metabolites, including amino acids, in complex biological matrices like serum and urine. core.ac.uknih.gov

Studies characterizing the ECF derivative of BMAA have clarified its mass spectrometric fragmentation patterns, which is crucial for accurate identification and quantification. nih.govacs.org For instance, it was discovered that a prominent ion at m/z 245.12 results from the loss of an ethoxy radical from the amino groups, a finding that corrected previous interpretations of the fragmentation pathway and improved the reliability of BMAA identification. nih.govacs.org

Method Validation, Internal Standards, and Interferences

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. wjarr.comresearchgate.net For BMAA analysis, this involves a thorough assessment of selectivity, repeatability, and recovery, the use of appropriate internal standards to correct for variability, and an understanding of interferences from the sample matrix and structural isomers.

Utilization of Deuterated Internal Standards

The use of stable isotope-labeled internal standards (IS) is considered the gold standard in quantitative mass spectrometry, and deuterated standards are commonly employed for this purpose. researchgate.netaptochem.com An ideal IS, such as a deuterated version of the analyte, exhibits nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization response. researchgate.netaptochem.comclearsynth.com This co-elution and similar behavior allow the IS to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and robust quantification. aptochem.comclearsynth.com

In the analysis of BMAA, deuterium-labeled BMAA (typically D3-BMAA, where three hydrogen atoms are replaced by deuterium) is frequently used as an internal standard to improve quantification. researchgate.netwur.nl The IS is added to each sample prior to extraction, ensuring it undergoes the same processing as the target analyte. wur.nl

While deuterated standards are widely used, some studies have investigated other stable isotope-labeled variants. For instance, one study compared the performance of deuterated BMAA (²H₃-BMAA) with a ¹⁵N-labeled BMAA internal standard. rsc.orgelsevierpure.com The results indicated that the ¹⁵N-BMAA provided a more stable and robust quantification signal compared to the deuterated analogue. rsc.orgelsevierpure.com This was attributed to potential issues with the stability of the deuterated label under certain analytical conditions. elsevierpure.com Despite this, deuterated standards like D3-BMAA and D5-DAB remain crucial tools in many validated methods for BMAA analysis. nih.govresearchgate.net

Analysis of Matrix Effects in Biological Samples

Matrix effects are a significant challenge in bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). eijppr.com These effects occur when co-eluting, endogenous substances from the sample matrix (e.g., proteins, lipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.goveijppr.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification. nih.govugent.be

The analysis of BMAA in complex biological samples is highly susceptible to matrix effects. For example, a study on mussel tissues found that the BMAA signal was inhibited by about 10% in a simple extract, but this suppression increased to 65% after complete protein hydrolysis, which releases more interfering compounds. nih.gov Conversely, in a cyanobacterial matrix, a signal enhancement of approximately 18% was observed for BMAA. nih.gov Another study found no significant matrix effect on BMAA quantification in cyanobacteria but did observe signal suppression for its isomer, DAB. This suppression was attributed to co-eluting basic amino acids such as lysine (B10760008), histidine, and arginine. rsc.org

Strategies to mitigate matrix effects include:

Effective Sample Clean-up: Solid-phase extraction (SPE) is widely used to remove interfering components from sample extracts before LC-MS/MS analysis. nih.govrsc.org Oasis MCX cartridges, a type of mixed-mode cation exchange SPE, have been shown to be effective in cleaning up extracts from various biological samples. nih.govrsc.org

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering matrix components can reduce suppression or enhancement. eijppr.com

Use of Stable Isotope-Labeled Internal Standards: A co-eluting stable isotope-labeled internal standard (like D3-BMAA) is assumed to experience the same matrix effects as the analyte. By comparing the analyte's signal to the internal standard's signal, these effects can be compensated for, leading to more accurate results. clearsynth.comnih.gov However, differential suppression between the analyte and the internal standard can still occur, potentially leading to quantification errors. ugent.benih.gov

The variability of matrix effects across different sample types necessitates that methods be carefully validated for each specific matrix to ensure accurate and reliable quantification of BMAA. nih.goveijppr.com

Differentiation and Quantification from Structural Isomers (e.g., 2,4-Diaminobutanoic acid (DAB), N-(2-Aminoethyl)glycine (AEG), β-Amino-N-methyl-alanine (BAMA))

A primary analytical challenge in BMAA research is its accurate detection and quantification due to the presence of naturally occurring structural isomers. nih.govmarquette.edu These isomers, which include 2,4-diaminobutanoic acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA), often share the same molecular weight and can co-occur with BMAA in biological samples. nih.govnih.gov This can lead to misidentification and overestimation of BMAA if the analytical method lacks sufficient specificity. mdpi.com

The key to resolving this issue lies in chromatographic separation. Various liquid chromatography (LC) methods have been developed to separate BMAA from its isomers prior to detection by mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is commonly used for the analysis of underivatized BMAA and its isomers. nih.govwur.nl While HILIC can successfully separate BMAA from DAB and AEG, several studies have reported that it fails to provide baseline separation between BMAA and BAMA. nih.govresearchgate.net This co-elution makes it difficult to distinguish between the two compounds based on retention time alone.

Reversed-Phase Liquid Chromatography (RPLC): RPLC methods are typically used for the analysis of derivatized amino acids. Derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dansyl chloride alters the polarity of the isomers, often enabling better separation on a C18 column. nih.govelsevierpure.comresearchgate.net For example, AQC-derivatized BMAA and BAMA can be well-separated using RPLC. researchgate.net Similarly, derivatization with (S)-NIFE followed by RPLC on a C18 column has been shown to successfully separate L-BMAA, D-BMAA, L-BAMA, L-DAB, D-DAB, and AEG. nih.gov

In addition to chromatographic separation, mass spectrometry (MS) provides another layer of specificity. By monitoring multiple specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM), it is possible to distinguish between isomers, even if they are not perfectly separated chromatographically. nih.gov For instance, even if BMAA and BAMA co-elute, they may have different ion ratios for specific transitions, which can be used for differentiation. mdpi.com A robust analytical protocol for confident identification requires both chromatographic separation and the monitoring of multiple specific ion transitions. nih.govrsc.org

The table below summarizes findings on the separation of BMAA from its isomers.

Cellular and Molecular Mechanisms of 2 Amino 3 Methylamino Propanoic Acid Action

Excitotoxicity Hypothesis and Glutamatergic System Interactions

One of the earliest and most studied hypotheses for BMAA's neurotoxicity is its role as an excitotoxin. nih.gov This theory posits that BMAA improperly activates glutamate (B1630785) receptors, the primary excitatory neurotransmitter receptors in the central nervous system. nih.govyoutube.com Excessive stimulation of these receptors leads to a cascade of events culminating in neuronal damage and death, a phenomenon known as excitotoxicity. nih.gov While the excitotoxicity of BMAA is considered relatively weak compared to other known excitotoxins, its persistence in the synapse could lead to chronic receptor activation. nih.gov

Agonism of Ionotropic Glutamate Receptors (NMDA and non-NMDA Receptors)

BMAA has been demonstrated to act as an agonist at ionotropic glutamate receptors, including both N-methyl-D-aspartate (NMDA) and non-NMDA receptors like AMPA receptors. researchgate.netnih.govresearchgate.net As a structural analog of glutamate, BMAA can bind to these receptors, initiating an influx of ions and causing prolonged depolarization of neurons. researchgate.netnih.gov

Studies on Drosophila have shown that ingested BMAA functions as an NMDA agonist, leading to an abnormal postsynaptic response characterized by a decreased amplitude but a greatly increased duration of the NMDA component. nih.gov This suggests that BMAA alters the gating characteristics of the NMDA receptor. nih.gov In contrast, no significant effect was observed on the AMPA component of the response in these studies. nih.gov Other research, however, indicates that BMAA's excitotoxic mechanisms can be initiated through the activation of other non-NMDA ionotropic receptors as well. nih.gov The binding of BMAA to these receptors leads to aberrant ion flows, contributing to cellular apoptosis. researchgate.net

| Receptor Type | Observed Effect of BMAA | Experimental Model |

| NMDA Receptor | Agonist activity, abnormal response (decreased amplitude, increased duration), receptor-specific desensitization. nih.gov | Drosophila postsynaptic cell. nih.gov |

| Non-NMDA Receptors | Activation leads to excitotoxic mechanisms. nih.gov | Invertebrate neurons (leech Haemopis sanguisuga). nih.gov |

| AMPA Receptor | No discernible effect in some studies. nih.gov | Drosophila postsynaptic cell. nih.gov |

Activation of Metabotropic Glutamate Receptors (mGluR)

Studies have confirmed the overactivation of both ionotropic and metabotropic glutamate receptors by BMAA in various in vitro models. nih.gov The binding of BMAA to mGluRs can lead to the activation of phospholipase C and subsequent intracellular events that result in a significant increase in intracellular calcium, contributing to endoplasmic reticulum stress and apoptosis. nih.gov

Role of Bicarbonate Adduct Formation in Excitotoxicity

The excitotoxic activity of BMAA is significantly enhanced by its reaction with bicarbonate to form a β-carbamate adduct. researchgate.netnih.gov This adduct, β-N-carboxy-BMAA, acts as the more potent excitotoxic agent at glutamate receptors. In the presence of bicarbonate, the toxicity of BMAA is amplified, suggesting that the carbamate (B1207046) form is a key player in its mechanism of action. nih.gov This adduct formation is a spontaneous reaction that occurs in vivo, allowing BMAA to more effectively bind to and activate glutamate receptors, thereby inducing excitotoxicity. researchgate.netnih.gov

Modulation of Intracellular Ion Concentrations (Ca2+, Na+, K+)

A primary consequence of glutamate receptor overactivation by BMAA is the disruption of intracellular ion homeostasis. nih.govresearchgate.netnih.gov The activation of NMDA and other ionotropic receptors leads to an influx of sodium (Na+) and calcium (Ca2+) ions and an efflux of potassium (K+) ions. nih.govresearchgate.netnih.gov

This shift in ion concentrations has several detrimental effects:

Increased Intracellular Ca2+ : The excessive influx of Ca2+ is a central event in excitotoxicity. nih.gov It disrupts normal mitochondrial function, leading to the overproduction of reactive oxygen species (ROS) and the release of cytochrome c, which in turn initiates the apoptotic cascade, or programmed cell death. researchgate.netnih.gov

Increased Intracellular Na+ : The influx of Na+ causes membrane depolarization. nih.gov

Decreased Intracellular K+ : The efflux of K+ further contributes to the depolarization of the neuron. nih.gov

This ionic dysregulation ultimately leads to mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways. researchgate.netnih.gov

| Ion | Effect of BMAA Exposure | Consequence |

| Calcium (Ca2+) | Increased intracellular concentration. nih.gov | Disrupted mitochondrial function, ROS overproduction, apoptosis initiation. nih.gov |

| Sodium (Na+) | Increased intracellular concentration. nih.govnih.gov | Membrane depolarization. nih.gov |

| Potassium (K+) | Decreased intracellular concentration. nih.govnih.gov | Membrane depolarization. nih.gov |

Protein Misincorporation Hypothesis

A second major hypothesis for BMAA's toxicity is that it can be mistakenly incorporated into the primary structure of proteins during synthesis. elsevierpure.comnih.gov This misincorporation can lead to protein misfolding, aggregation, and a loss of normal protein function, which are hallmarks of many neurodegenerative diseases. nih.govnih.gov

Evidence for Substitution of Canonical Amino Acids (e.g., L-Serine, L-Alanine)

Research suggests that BMAA can be misincorporated into proteins in place of canonical amino acids, particularly L-serine and, to a lesser extent, L-alanine. elsevierpure.comnih.govresearchgate.net

Studies using human cell lines have reported that BMAA can be incorporated into human proteins in place of L-serine, and that this process can be competitively inhibited by the presence of L-serine. nih.govplos.org This misincorporation was found to induce apoptosis in neuroblastoma cells. nih.govplos.org Further investigations using a cell-free in vitro protein synthesis system confirmed that BMAA could effectively substitute for both alanine (B10760859) and serine. elsevierpure.comresearchgate.net These studies also showed that about half of the incorporated BMAA was integrated into the protein's backbone via covalent bonds, while the rest was associated through non-covalent bonding. elsevierpure.com Computational studies have also supported this hypothesis, demonstrating that substituting serine with BMAA in the protein SOD1 (Superoxide Dismutase 1), which is linked to ALS, results in structural destabilization that could promote aggregation. plos.org

However, the protein misincorporation hypothesis is a subject of debate. Some studies have failed to detect BMAA in purified protein extracts from human cells exposed to the toxin, suggesting that misincorporation is not a valid mechanism of toxicity in these models. nih.gov These conflicting findings indicate that while protein misincorporation is a plausible mechanism, its occurrence and significance may depend on the specific experimental system and conditions. nih.govnih.gov

| Amino Acid | Evidence for BMAA Substitution | Key Findings |

| L-Serine | Supported by multiple studies. nih.govresearchgate.netplos.org | Incorporation into human proteins is inhibited by L-serine; leads to protein misfolding and apoptosis. nih.govplos.org Substitution in SOD1 causes structural instability. plos.org |

| L-Alanine | Supported by in vitro studies. elsevierpure.comresearchgate.net | BMAA effectively substituted for alanine in a cell-free protein synthesis system. elsevierpure.comresearchgate.net |

Detection of Protein-Associated BMAA in Biological Samples

The detection of 2-Amino-3-(methylamino)propanoic acid (BMAA) in its protein-associated form within biological samples is a complex analytical challenge that has led to the development of various specialized methods. nih.govmdpi.com This "bound" BMAA, which may be released from proteins through hydrolysis, is considered a potential endogenous reservoir that could contribute to long-term toxicity. pnas.org The accurate and reliable quantification of this protein-associated pool is therefore critical for assessing exposure and understanding its toxicological significance.

A fundamental step in analyzing protein-associated BMAA is the effective separation of the protein fraction from free BMAA and other small molecules in the sample matrix. researchgate.net This is commonly achieved through protein precipitation using solvents like acetone (B3395972) or trichloroacetic acid (TCA). researchgate.net Following precipitation, the protein pellet is subjected to acid hydrolysis, typically using 6 M hydrochloric acid, to break the peptide bonds and release the incorporated BMAA.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and reliable technique for the detection and quantification of BMAA. researchgate.net To enhance sensitivity and improve chromatographic separation from its isomers, such as 2,4-diaminobutyric acid (2,4-DAB) and N-(2-aminoethyl)glycine (AEG), a pre-column derivatization step is generally employed. researchgate.netnih.gov One of the most robust and commonly used derivatizing agents is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). researchgate.netnih.govresearchgate.net The AQC-derivatized BMAA is then typically separated using reversed-phase liquid chromatography (RPLC) before being detected by the mass spectrometer. nih.gov This method allows for the separation of BMAA from its structural isomer 2,3-diaminobutyric acid (DAB). nih.govresearchgate.net

The table below summarizes key analytical techniques used for the detection of BMAA in biological samples.

| Analytical Technique | Principle | Key Features | Common Use |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation. | High selectivity and sensitivity. Considered the gold standard for BMAA analysis. plos.org | Quantification of BMAA in complex matrices like cyanobacteria, human tissues, and seafood. nih.govnih.gov |

| Reversed-Phase Liquid Chromatography (RPLC) | A chromatographic method where the mobile phase is more polar than the stationary phase. Used with derivatized BMAA. | High rates of BMAA detection in cyanobacteria samples have been reported with this method. nih.gov | Separation of AQC-derivatized BMAA and its isomers. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A chromatographic method used for separating polar compounds. Can be used for underivatized BMAA. | Simpler sample preparation, but can suffer from matrix effects and co-elution issues, potentially leading to inaccurate quantification. mq.edu.audiva-portal.org | Analysis of underivatized BMAA, though results are often debated. nih.govdiva-portal.org |

| Acid Hydrolysis | Use of strong acid (e.g., 6 M HCl) to break peptide bonds. | Essential for releasing BMAA from its protein-bound state. | Sample preparation step for analyzing protein-associated BMAA. nih.gov |

| Derivatization (e.g., with AQC) | Chemical modification of BMAA to improve its analytical properties. | Increases molecular mass, improves chromatographic separation from isomers, and enhances ionization efficiency. researchgate.netnih.gov | A standard procedure prior to LC-MS/MS analysis. mdpi.com |

A systematic review of analytical methods found that RPLC methods reported detecting BMAA in 92% of studies, whereas HILIC methods reported detection in only 57% of studies, highlighting significant discrepancies between techniques. nih.gov The choice of analytical method, including sample preparation and the use of derivatization, is therefore a critical factor that can influence the reported presence and concentration of BMAA in biological samples. plos.org

Metabolic Dysregulation and Formation of Endogenous Toxic Metabolites

Production of Formaldehyde (B43269) from BMAA Metabolism

Exposure to BMAA has been linked to the production of formaldehyde, a known neurotoxin. nih.govalsnewstoday.com Population exposure studies have identified both BMAA and formaldehyde as significant environmental risk factors for ALS. nih.govalsnewstoday.com The metabolic pathway leading from BMAA to formaldehyde in biological systems suggests a potential synergistic toxicity, where the metabolism of one toxin generates another. This conversion adds another layer to the mechanisms by which BMAA may exert its neurotoxic effects.

Formation of Methylamine (B109427) and Associated Oxidative Stress

Research has shown that BMAA can be metabolized to produce methylamine. nih.govnih.gov In in vitro experiments using rat liver and kidney homogenates, the incubation with BMAA resulted in the formation of methylamine. nih.gov This finding is significant because chronic administration of methylamine is known to induce a state of oxidative stress. nih.govnih.gov The generation of methylamine from BMAA could therefore contribute to cellular damage by increasing the burden of reactive oxygen species (ROS). mdpi.com BMAA itself has been shown to cause oxidative stress indirectly by inhibiting key antioxidant enzymes required to combat ROS, such as superoxide (B77818) dismutase and catalase. nih.gov The metabolic release of methylamine may exacerbate this effect.

Generation of 2,3-Diaminopropionic Acid

In addition to methylamine, 2,3-diaminopropionic acid (DAP, also known as β-aminoalanine) has been identified as a metabolic product of BMAA. nih.govnih.gov Studies using rat liver and kidney preparations demonstrated that these tissues could convert BMAA into DAP, although this reaction was not observed in brain tissues. nih.govnih.gov DAP is a non-proteinogenic amino acid, and its endogenous formation from BMAA represents another metabolic alteration that could potentially disrupt cellular homeostasis. wikipedia.org The biosynthesis of BMAA in cyanobacteria has been hypothesized to proceed through the methylation of a DAP precursor, suggesting a close metabolic relationship between these two compounds. nih.gov

Modulation of Intracellular Signaling Pathways and Protein Function

BMAA can exert profound effects on cellular function by interfering with critical intracellular signaling pathways and directly altering protein function. These actions can lead to a cascade of downstream events culminating in cellular stress and death.

BMAA has been shown to modulate several key signaling pathways. One significant target is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and cellular differentiation. nih.gov Studies have demonstrated that BMAA can induce endogenous Wnt activity, suggesting a mechanism by which it could affect cell development and differentiation. nih.gov Furthermore, BMAA disrupts intracellular calcium (Ca²⁺) homeostasis. It can act as an agonist at both ionotropic and metabotropic glutamate receptors, leading to an increase in intracellular Ca²⁺, which in turn can trigger endoplasmic reticulum (ER) stress and apoptosis. nih.govnih.gov

Beyond signaling, BMAA directly impacts protein function through mechanisms that may be independent of its proposed misincorporation into protein chains. researchgate.netnih.gov Research has shown that BMAA can inhibit the activity of certain enzymes, including those involved in the oxidative stress response. nih.govnih.gov It can also interfere with the proper folding of proteins even in the absence of new protein synthesis. researchgate.netnih.gov In cyanobacteria, BMAA treatment has been found to cause significant downregulation of proteins involved in nitrogen fixation and carbon fixation, while upregulating stress response and DNA repair proteins. researchgate.net This indicates a broad disruption of cellular metabolism and the induction of a severe stress response. mdpi.com In human neuroblastoma cells, BMAA exposure alters the levels of numerous free amino acids, most notably causing a sustained depletion of serine, which could impact not only protein synthesis but also cellular energy metabolism. nih.gov

The table below summarizes some of the observed effects of BMAA on cellular processes.

| Cellular Process | Effect of BMAA | Potential Consequence | Reference |

| Wnt/β-catenin Signaling | Activates the pathway | Altered cell differentiation and development | nih.gov |

| Calcium Homeostasis | Increases intracellular Ca²⁺ via glutamate receptor activation | ER stress, apoptosis | nih.gov |

| Oxidative Stress | Inhibits antioxidant enzymes; promotes ROS production | Increased cellular damage | mdpi.comnih.gov |

| Protein Function | Inhibits activity of specific enzymes; interferes with folding | Impaired metabolic function, protein aggregation | nih.gov |

| Nitrogen/Carbon Metabolism (in cyanobacteria) | Downregulates key enzymes (e.g., nitrogenase) | Disruption of core metabolic processes | researchgate.net |

| Amino Acid Metabolism | Alters intracellular levels of free amino acids, depletes serine | Impaired protein synthesis, altered energy metabolism | nih.gov |

These findings illustrate that BMAA is a multifaceted toxin that can disrupt cellular function at multiple levels, from specific signaling events to broad metabolic pathways and fundamental processes like protein folding and function. frontiersin.org

Effects on Protein Phosphatase 2A (PP2A) Catalytic Activity

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a significant role in various cellular processes, including cell cycle regulation, signal transduction, and the dephosphorylation of the tau protein. uniprot.org The neurotoxin BMAA has been shown to interfere with the normal functioning of PP2A, leading to a reduction in its catalytic activity. nih.govnih.gov

| Parameter | Observation in the Presence of BMAA | Mechanism | Reference |

| PP2A Catalytic Activity | Significantly decreased | Activation of mGluR5 leads to inhibitory phosphorylation of PP2Ac at Tyr307 by a Src family kinase. | nih.govnih.gov |

| PP2Ac Phosphorylation (Tyr307) | Increased | Dissociation from mGluR5 makes PP2Ac available for phosphorylation. | nih.gov |

| mGluR5-PP2A Complex | Dissociated | BMAA acts as an agonist for mGluR5. | nih.gov |

Influence on Glycogen Synthase Kinase 3 Beta (GSK3β) Synthesis and Kinase Activity

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that is involved in a multitude of cellular signaling pathways, including those related to neurodevelopment and neurodegeneration. nih.govcancer.gov Studies have revealed that BMAA can influence both the synthesis and the kinase activity of GSK3β. nih.govnih.gov

Exposure of human neuroblastoma cells to BMAA has been shown to cause an increase in the levels of GSK3β. nih.gov Furthermore, BMAA treatment leads to an enhancement of GSK3β's kinase activity. nih.gov This upregulation of GSK3β activity is significant because one of its primary substrates is the tau protein. nih.gov The toxic effects induced by BMAA have been shown to be mitigated by the inhibition of GSK3β activity, underscoring the importance of this pathway in BMAA-mediated neurotoxicity. nih.gov

| Parameter | Observation in the Presence of BMAA | Implication | Reference |

| GSK3β Synthesis | Increased in human neuroblastoma cells | Higher availability of the GSK3β enzyme. | nih.govnih.gov |

| GSK3β Kinase Activity | Increased | Enhanced phosphorylation of downstream targets, including tau protein. | nih.gov |

Interactions with Tau Protein

The microtubule-associated protein tau is essential for stabilizing microtubules in neurons. nih.gov However, in several neurodegenerative diseases, known as tauopathies, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark pathological feature. nih.govnih.gov BMAA has been demonstrated to promote the hyperphosphorylation of tau through its effects on both PP2A and GSK3β. nih.gov

The BMAA-induced decrease in PP2A activity, the primary tau phosphatase, leads to an accumulation of phosphorylated tau. nih.govnih.gov Concurrently, the BMAA-induced increase in GSK3β activity, a major tau kinase, further contributes to the hyperphosphorylation of tau. nih.gov This dual effect on the key enzyme regulating tau phosphorylation shifts the balance towards a pathological state, favoring the formation of NFTs. nih.gov In the brains of individuals from the Guam cohort with ALS/PDC, an increase in abnormally hyperphosphorylated tau is associated with reduced PP2A activity. nih.gov

| Affected Molecule | Effect of BMAA | Consequence | Reference |

| Tau Protein | Increased hyperphosphorylation | Leads to the formation of neurofibrillary tangles (NFTs). | nih.govnih.gov |

| Protein Phosphatase 2A (PP2A) | Decreased catalytic activity | Reduced dephosphorylation of tau. | nih.govnih.gov |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | Increased kinase activity | Increased phosphorylation of tau. | nih.gov |

Interaction with Neuromelanin in Neural Tissues